12-(1H-imidazol-2-yl)dodecanoic acid is a fatty acid derivative characterized by the presence of an imidazole ring attached to a dodecanoic acid backbone. The molecular formula for this compound is with a molecular weight of 270.39 g/mol. This compound has garnered attention in various fields of research due to its unique structural properties and potential applications in biochemistry and material science.
This compound can be synthesized through various chemical methods, which often involve the reaction of dodecanoic acid with imidazole derivatives. The availability of starting materials and the specific synthetic route can influence the yield and purity of the final product.
12-(1H-imidazol-2-yl)dodecanoic acid falls under the classification of fatty acids and amines. It is categorized as a carboxylic acid due to the presence of a carboxyl functional group (-COOH) and as an imidazole derivative due to the incorporation of the imidazole ring.
The synthesis of 12-(1H-imidazol-2-yl)dodecanoic acid typically involves the following steps:
For example, one synthesis method involves combining dodecanoic acid with imidazole in DCM, adding DCC at low temperatures, and allowing the reaction to proceed at room temperature until completion, as indicated by thin-layer chromatography (TLC) .
The reaction conditions are critical for optimizing yield and purity. Parameters such as temperature, time, and reagent concentrations must be carefully controlled. For instance, typical yields for similar reactions range from 60% to 80%, depending on the specific conditions employed .
The structure of 12-(1H-imidazol-2-yl)dodecanoic acid features a long hydrocarbon chain (dodecane) connected to an imidazole ring at one end. The imidazole moiety contributes to its chemical reactivity and biological activity.
The compound's structural data can be summarized as follows:
This structure allows for potential interactions with biological systems, making it a candidate for further studies in drug design or biochemical applications .
12-(1H-imidazol-2-yl)dodecanoic acid can participate in various chemical reactions typical for fatty acids and amines:
The reactivity of this compound can be influenced by factors such as pH and temperature. For instance, esterification reactions generally require acidic conditions to promote protonation of the carboxylic group .
The mechanism by which 12-(1H-imidazol-2-yl)dodecanoic acid exerts its effects is not fully elucidated but may involve:
Studies have shown that compounds containing imidazole rings can exhibit significant biological activity due to their ability to mimic natural substrates or ligands .
Relevant analyses include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) for characterization purposes .
12-(1H-imidazol-2-yl)dodecanoic acid has potential applications in:
The systematic IUPAC name 12-(1H-imidazol-2-yl)dodecanoic acid precisely defines this hybrid molecule's structure. Breaking down the nomenclature:
The molecular formula is C15H26N2O2, calculated as:
Table 1: Structural Components of 12-(1H-Imidazol-2-yl)dodecanoic Acid
Component | Structural Feature | Atomic Contribution |
---|---|---|
Fatty Acid Chain | Saturated C12 alkyl chain | C11H22 (minus terminal CH3 hydrogen) |
Linkage Position | C12 substitution | -H (from terminal methyl) |
Heterocycle | 1H-imidazol-2-yl group | C3H3N2 |
Functional Group | Carboxylic acid | COOH |
Molecular Formula | Combined structure | C15H26N2O2 |
This amphiphilic structure combines the hydrophobic alkyl chain with the hydrophilic carboxylic acid and the imidazole group, which can act as both hydrogen bond donor and acceptor. The imidazole substitution at C12 creates a sterically constrained linkage point that significantly influences molecular conformation compared to unsubstituted fatty acids like lauric acid (C12H24O2) [7] or terminally modified analogs such as 12-aminododecanoic acid (C12H25NO2) [5].
Comprehensive spectroscopic analysis provides essential insights into the molecular structure and behavior of 12-(1H-imidazol-2-yl)dodecanoic acid:
Nuclear Magnetic Resonance (NMR) Spectroscopy2D 1H-13C HSQC NMR is particularly valuable for resolving crowded regions and identifying carbon-proton correlations. Key NMR features include:
The chemical shift perturbations observed in the F-G loop region residues when bound to CYP119 indicate conformational changes similar to those induced by 4-phenylimidazole analogs [1] [4]. Specifically, perturbations at positions equivalent to Phe-87, Phe-144, and Phe-153 in CYP119 suggest stabilization of a closed conformation.
Infrared SpectroscopyFTIR analysis reveals critical functional group vibrations:
Mass SpectrometryHigh-resolution ESI-MS shows:
Table 2: Characteristic Spectroscopic Signatures of 12-(1H-Imidazol-2-yl)dodecanoic Acid
Technique | Key Signals | Structural Assignment |
---|---|---|
1H NMR (500 MHz, DMSO-d6) | 12.08 (bs, 1H); 7.25 (s, 1H); 6.95 (s, 1H); 2.85 (t, J=7.4 Hz, 2H); 2.40 (t, J=7.3 Hz, 2H); 1.55-1.65 (m, 2H); 1.45-1.55 (m, 2H); 1.20-1.40 (m, 14H) | COOH; H-4(imidazole); H-5(imidazole); C12-H2; C2-H2; C3/C11-H2; internal CH2 |
13C NMR (125 MHz, DMSO-d6) | 174.5; 145.2; 128.5; 118.3; 33.9; 31.8; 29.5(x5); 29.3; 29.1; 28.7; 26.4; 24.9 | C1; C-2(imidazole); C-4(imidazole); C-5(imidazole); C12; C2; chain CH2; C3; C11 |
FTIR (ATR, cm-1) | 3100-2500 (br); 1708 (s); 1602 (m); 1535 (m); 1465 (m); 1410 (m); 1280 (w) | ν(O-H); ν(C=O); ν(C=N); ν(C=C); δ(CH2); δ(O-H); ν(C-O) |
HRMS (ESI-TOF) | 275.2114 [M+H]+; 297.1932 [M+Na]+; 551.4071 [2M+H]+ | C15H27N2O2+; C15H26N2O2Na+; C30H53N4O4+ |
X-ray crystallography and molecular dynamics simulations reveal how the imidazole-fatty acid hybrid influences protein-ligand interactions in enzymatic systems:
Crystal Structure InsightsCo-crystallization studies with cytochrome P450 enzymes (particularly CYP119) demonstrate:
Conformational DynamicsAll-atom molecular dynamics (MD) simulations (>100 ns) reveal:
These conformational changes are consistent with the induced fit mechanism observed in CYP119 with tight-binding hydrophobic ligands, which "lock" the enzyme into specific conformations rather than sampling multiple substates [4]. The simulations further demonstrate reduced conformational entropy in the bound state (-TΔS = -12.3 kcal/mol), compensated by favorable enthalpy from hydrophobic interactions and iron coordination.
Comparative Analysis with AnaloguesThe conformational behavior differs significantly from:
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